REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH2:3]([O:5][CH:6]([O:15][CH2:16][CH3:17])[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=1)[CH3:4].[BH4-].[Na+].[OH-].[Na+]>CO>[CH2:3]([O:5][CH:6]([O:15][CH2:16][CH3:17])[C:7]1[CH:14]=[CH:13][C:10]([CH2:11][NH:2][CH3:1])=[CH:9][CH:8]=1)[CH3:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
288.1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=O)C=C1)OCC
|
Name
|
|
Quantity
|
30.76 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
960.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at ˜20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at ambient temperature for 1.25 hours
|
Duration
|
1.25 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20 and 30° C. with an ice-water bath
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned with MTBE (1.200 L)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (300.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)CNC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102.9 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |